
N-phenylcarbamoyl chloride hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-phenylcarbamoyl chloride hydrochloride is an organic compound that belongs to the class of carbamoyl chlorides. It is characterized by the presence of a phenyl group attached to the carbamoyl chloride moiety. This compound is known for its reactivity and is used in various chemical synthesis processes.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
N-phenylcarbamoyl chloride hydrochloride can be synthesized through the reaction of aniline with phosgene. The reaction typically occurs in the presence of a base such as pyridine to neutralize the hydrochloric acid formed during the reaction. The general reaction is as follows: [ \text{C}_6\text{H}_5\text{NH}_2 + \text{COCl}_2 \rightarrow \text{C}_6\text{H}_5\text{NHCOCl} + \text{HCl} ]
Industrial Production Methods
On an industrial scale, the production of this compound involves the use of phosgene gas and aniline in a controlled environment to ensure safety and efficiency. The reaction is carried out in a solvent such as dichloromethane, and the product is purified through distillation or recrystallization.
Analyse Des Réactions Chimiques
Types of Reactions
N-phenylcarbamoyl chloride hydrochloride undergoes several types of chemical reactions, including:
Substitution Reactions: It reacts with nucleophiles such as amines and alcohols to form ureas and carbamates, respectively.
Hydrolysis: In the presence of water, it hydrolyzes to form N-phenylcarbamic acid and hydrochloric acid.
Reduction: It can be reduced to N-phenylamine using reducing agents like lithium aluminum hydride.
Common Reagents and Conditions
Amines: Reacts with primary or secondary amines to form substituted ureas.
Alcohols: Reacts with alcohols in the presence of a base to form carbamates.
Water: Hydrolysis occurs readily in aqueous conditions.
Major Products Formed
Substituted Ureas: Formed from the reaction with amines.
Carbamates: Formed from the reaction with alcohols.
N-phenylcarbamic Acid: Formed from hydrolysis.
Applications De Recherche Scientifique
N-phenylcarbamoyl chloride hydrochloride is used in various scientific research applications, including:
Chemistry: As an intermediate in the synthesis of pharmaceuticals and agrochemicals.
Biology: In the modification of biomolecules for research purposes.
Medicine: As a precursor in the synthesis of drugs and therapeutic agents.
Industry: Used in the production of polymers and other industrial chemicals.
Mécanisme D'action
The mechanism of action of N-phenylcarbamoyl chloride hydrochloride involves its reactivity with nucleophiles. The compound acts as an electrophile, allowing nucleophiles to attack the carbonyl carbon, leading to the formation of various derivatives. This reactivity is utilized in the synthesis of ureas, carbamates, and other compounds.
Comparaison Avec Des Composés Similaires
Similar Compounds
Dimethylcarbamoyl Chloride: Similar in structure but with two methyl groups instead of a phenyl group.
Ethylcarbamoyl Chloride: Contains an ethyl group instead of a phenyl group.
Benzoyl Chloride: Contains a benzoyl group instead of a carbamoyl group.
Uniqueness
N-phenylcarbamoyl chloride hydrochloride is unique due to the presence of the phenyl group, which imparts specific reactivity and properties. This makes it particularly useful in the synthesis of aromatic compounds and in applications where the phenyl group is desired.
Propriétés
Formule moléculaire |
C7H7Cl2NO |
|---|---|
Poids moléculaire |
192.04 g/mol |
Nom IUPAC |
N-phenylcarbamoyl chloride;hydrochloride |
InChI |
InChI=1S/C7H6ClNO.ClH/c8-7(10)9-6-4-2-1-3-5-6;/h1-5H,(H,9,10);1H |
Clé InChI |
FCAWKUBCEDYRGH-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)NC(=O)Cl.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


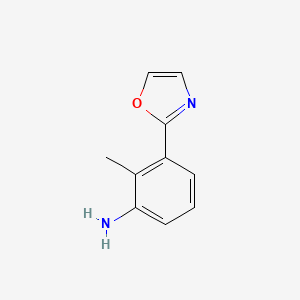
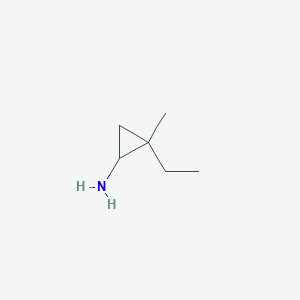
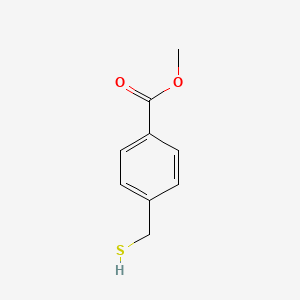
![2-Phenyl-octahydrofuro[3,2-b]pyridine](/img/structure/B13235734.png)
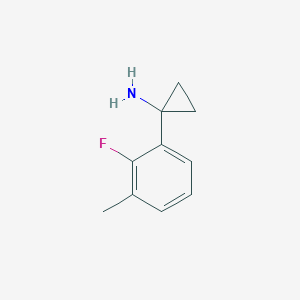
![2-Methyl-3-[1-(4-methylphenyl)-2-oxopiperidin-3-yl]-3-oxopropanenitrile](/img/structure/B13235744.png)
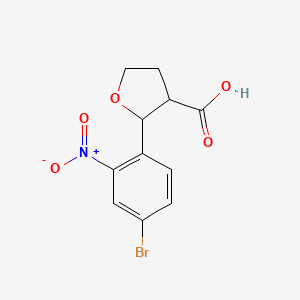
![N-[(3-Bromophenyl)methyl]-1-methyl-1H-pyrazol-4-amine](/img/structure/B13235751.png)
![2-[(2,5-Dimethylphenyl)sulfanyl]propanal](/img/structure/B13235752.png)

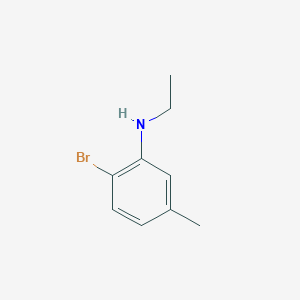

![2-{[4-(Propan-2-yl)cyclohexyl]amino}ethan-1-ol](/img/structure/B13235775.png)
![3-Methyl-1-[(morpholin-3-yl)methyl]urea](/img/structure/B13235779.png)
